1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by a methyl group at the first position, a phenyl group at the fourth position, and a carboxylic acid group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions to form the pyrrole ring . Another method includes the cyclization of α-amino ketones with acyl chlorides, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in the presence of a catalyst such as iron(III) chloride in an aqueous medium .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and sulfonating agents (e.g., sulfur trioxide) are employed.
Major Products:
Oxidation: Pyrrole-3-carboxylates.
Reduction: Pyrrole-3-alcohols or pyrrole-3-aldehydes.
Substitution: Halogenated or sulfonated pyrrole derivatives.
Scientific Research Applications
1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound has a similar pyrrole structure but differs in the presence of an oxo group and a phenylamide substituent.
1-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the phenyl group at the fourth position, making it less complex.
Uniqueness: 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a phenyl group and a carboxylic acid group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
131924-69-1 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-methyl-4-phenylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-13-7-10(11(8-13)12(14)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
InChI Key |
JOGNYKUEAKNOTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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